molecular formula C13H16ClNO B1420015 4-(chloromethyl)-N-cyclopentylbenzamide CAS No. 896906-11-9

4-(chloromethyl)-N-cyclopentylbenzamide

Cat. No.: B1420015
CAS No.: 896906-11-9
M. Wt: 237.72 g/mol
InChI Key: KVZQPMLXHYWPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with different reagents .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. Computational chemistry methods can also be used to predict some of these properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cascade Arylchloromethylation: A study by Pan et al. (2020) described a radical chloromethylation/arylation of N-allylbenzamide using CH2Cl2, leading to dichloromethylated dihydroisoquinolinones. This process involves functionalizations of sp3 C-H bonds and is significant for synthesizing complex molecules in medicinal chemistry.

Pharmaceutical Research

  • Mitosis Inhibition: Research by Merlin et al. (1987) focused on a series of benzamides, including chloromethyl derivatives, that act as powerful inhibitors of mitosis in plant cells. This research is crucial for understanding cell division and developing new drugs for diseases like cancer.

Nanotechnology

  • Synthesis of Nanoparticles for Forensic Science: A study by Huang et al. (2015) used 4-(Chloromethyl) phenyltrichlorosilane to modify silica spheres for latent fingerprint detection. This application in forensic science highlights the potential of chloromethyl derivatives in creating sensitive and selective materials for crime scene investigation.

Chemistry of Novel Compounds

  • Cyclization Reactions in Organic Synthesis: Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction using chloromethyl derivatives. Such chemical reactions are vital for the synthesis of complex organic compounds.

Material Science

  • Studies in Polymer Science: Gao et al. (2012) described the bonding of 4-(Chloromethyl) benzoic acid onto polystyrene chains. This research is significant for the development of new materials with specific properties, such as enhanced fluorescence emission.

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves looking at the current state of research on the compound and identifying areas that need further investigation. This could include new synthetic methods, potential applications, etc .

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)-N-cyclopentylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group of the compound and thiol groups of the enzymes, leading to enzyme inhibition or modification.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the activity of certain signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the chloromethyl group of the compound can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition. This interaction can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions for extended periods, allowing for prolonged observation of its effects . Degradation products may form over time, potentially altering its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing cellular function and reducing inflammation . High doses may lead to toxic or adverse effects, including cellular damage and organ toxicity. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit specific enzymes in the metabolic pathway, leading to changes in the levels of metabolites and overall metabolic activity. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production. Understanding its subcellular localization is vital for elucidating its mechanism of action.

Properties

IUPAC Name

4-(chloromethyl)-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZQPMLXHYWPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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